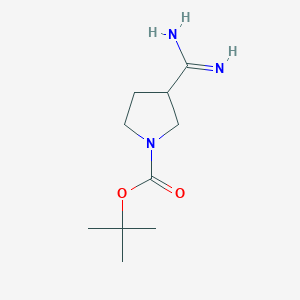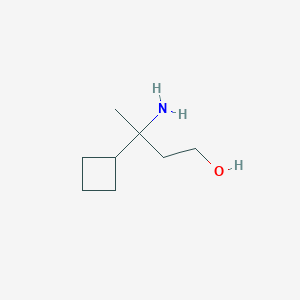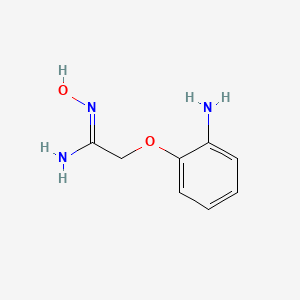
2-(2-aminophenoxy)-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-aminophenoxy)-N’-hydroxyethanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminophenoxy group and a hydroxyethanimidamide group, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-(2-aminophenoxy)-N’-hydroxyethanimidamide typically involves several steps. One common method starts with the reaction of 1,2-bis(2-nitrophenoxy)ethane with a nickel-based catalyst and activated carbon in an alcohol solvent under hydrogenation conditions. The reaction is carried out at a temperature range of 60-100°C and a pressure of 0.2-2 MPa. After the reaction, the mixture is filtered to remove the catalyst and activated carbon, and the product is crystallized and dried .
Analyse Des Réactions Chimiques
2-(2-aminophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The aminophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-aminophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(2-aminophenoxy)-N’-hydroxyethanimidamide involves its interaction with molecular targets such as calcium ions. The compound can chelate calcium ions, thereby affecting calcium-dependent cellular processes. This chelation can influence pathways related to oxidative stress, apoptosis, and inflammation, making it a valuable tool in studying these biological processes .
Comparaison Avec Des Composés Similaires
2-(2-aminophenoxy)-N’-hydroxyethanimidamide can be compared with similar compounds such as 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA). Both compounds have aminophenoxy groups and are used in calcium chelation. 2-(2-aminophenoxy)-N’-hydroxyethanimidamide has a unique hydroxyethanimidamide group, which may confer different reactivity and binding properties .
Similar compounds include:
- 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA)
- 1,2-bis-(2-amino-phenoxy)-ethane
- 2,2’-diamino ethylene diphenyl ether .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-(2-aminophenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |
Clé InChI |
FYVILILOYBDXLL-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)N)OC/C(=N/O)/N |
SMILES canonique |
C1=CC=C(C(=C1)N)OCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




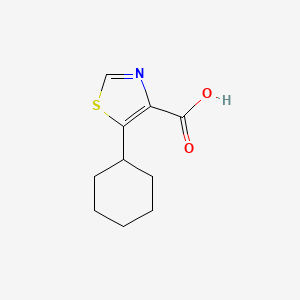
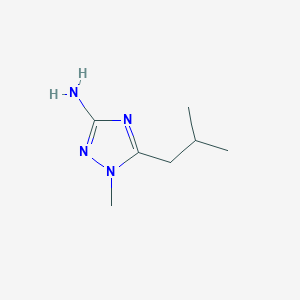
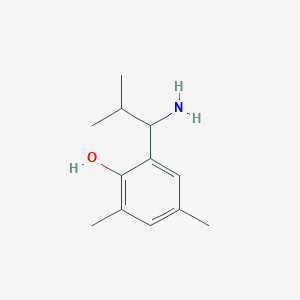
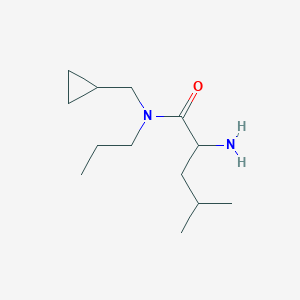

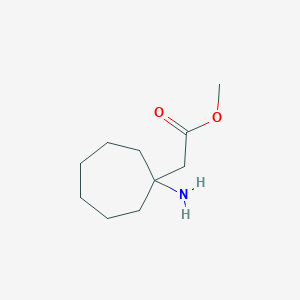
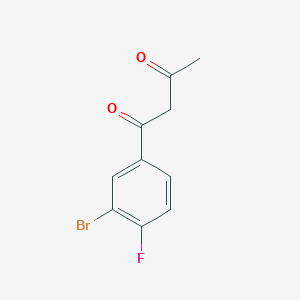
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
